8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with a carboxymethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid typically involves the reaction of 1-naphthoic acid with a carboxymethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxymethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid involves its interaction with specific molecular targets. The carboxymethylthio group can interact with various enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 8-[(Carboxymethyl)thio]-2-naphthoic acid
- 8-[(Carboxymethyl)thio]-3-naphthoic acid
- 8-[(Carboxymethyl)thio]-4-naphthoic acid
Comparison: While these similar compounds share the carboxymethylthio group and naphthalene ring, their positional isomers may exhibit different chemical and biological properties. The unique positioning of the carboxymethylthio group in 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can result in distinct reactivity and interactions compared to its isomers.
Eigenschaften
CAS-Nummer |
100374-59-2 |
---|---|
Molekularformel |
C13H10O4S |
Molekulargewicht |
262.28g/mol |
IUPAC-Name |
8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H10O4S/c14-11(15)7-18-10-6-2-4-8-3-1-5-9(12(8)10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
HPROFDIZIJXVRT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.